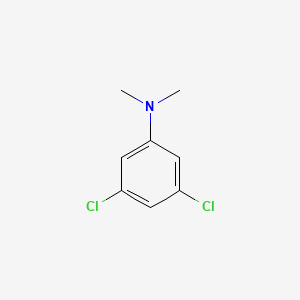

3,5-dichloro-N,N-dimethylaniline

Description

Structural Context within Halogenated N,N-Dimethylaniline Derivatives

3,5-dichloro-N,N-dimethylaniline belongs to the family of halogenated N,N-dimethylaniline derivatives. These are aromatic compounds characterized by a phenyl group substituted with a dimethylamino group (-N(CH3)2) and one or more halogen atoms. In the case of this compound, the aniline (B41778) core is substituted with two chlorine atoms at the meta positions (positions 3 and 5) of the benzene (B151609) ring relative to the dimethylamino group.

The presence and position of halogen atoms on the aniline ring significantly influence the electronic and steric properties of the molecule. The chlorine atoms in this compound are electron-withdrawing, which can affect the reactivity of the aromatic ring and the basicity of the amino group. The specific 3,5-disubstitution pattern provides a unique steric environment around the functional groups.

The study of halogenated anilines is a dynamic area of research. For instance, investigations into the halogenation of N,N-dimethylaniline N-oxides have shown high regioselectivity, with thionyl bromide leading to 4-bromo-N,N-dimethylanilines and thionyl chloride predominantly yielding 2-chloro-N,N-dimethylanilines. nih.gov This highlights the nuanced control that can be exerted over the synthesis of specific isomers.

Table 1: Structural and Physicochemical Properties of Selected Dichloro-N,N-dimethylaniline Isomers

| Property | This compound | 3,4-Dichloro-N,N-dimethylaniline |

| Molecular Formula | C8H9Cl2N | C8H9Cl2N |

| Molecular Weight | 190.07 g/mol sigmaaldrich.com | 190.07 g/mol nih.gov |

| IUPAC Name | This compound | 3,4-dichloro-N,N-dimethylaniline nih.gov |

| CAS Number | 35114-04-6 bldpharm.com | 58566-66-8 nih.gov |

Significance and Research Landscape of Substituted Anilines

Substituted anilines are a cornerstone of modern organic chemistry and materials science. wisdomlib.org They serve as versatile building blocks and key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and agrochemicals. wisdomlib.orgnih.gov The functional groups attached to the aniline core can be tailored to fine-tune the physicochemical properties of the resulting compounds, such as their solubility, bioavailability, and receptor selectivity in medicinal chemistry. cresset-group.com

The research landscape for substituted anilines is vast and multifaceted. A significant portion of research focuses on their application in drug discovery. cresset-group.comacs.orgnih.gov For example, a 2018 analysis revealed that 48 of the top 200 selling drugs contained an aniline motif. acs.orgnih.gov However, the metabolic instability of the aniline group can be a concern, leading to research into isosteric replacements to mitigate potential toxicities. acs.orgnih.gov

In materials science, substituted anilines are precursors to triarylmethane dyes like malachite green and crystal violet. wikipedia.org They are also used as promoters for curing polyester (B1180765) and vinyl ester resins. wikipedia.org Furthermore, the interaction of substituted anilines with biological systems is an area of active investigation, with studies exploring their effects on mitochondrial respiratory functions. nih.gov

Scope and Objectives of Contemporary Research on Dichloro-N,N-dimethylanilines

Contemporary research on dichloro-N,N-dimethylanilines, including the 3,5-dichloro isomer, is driven by several key objectives. A primary goal is the development of novel synthetic methodologies that allow for precise control over the substitution pattern on the aniline ring. nih.gov This is crucial for accessing specific isomers with desired properties for various applications.

Another significant research thrust is the exploration of their potential as intermediates in the synthesis of new functional materials and biologically active compounds. For instance, the unique electronic properties imparted by the two chlorine atoms can be leveraged in the design of novel dyes, polymers, and pharmaceutical agents. Research has explored the synthesis of chromene derivatives from dichlorinated chalcones, which have potential applications in areas like solar thermal batteries and molecular shuttles. researchgate.net

Furthermore, detailed characterization of the physicochemical properties of dichloro-N,N-dimethylanilines is an ongoing objective. This includes spectroscopic analysis and the study of their electrochemical behavior. For example, advanced mass spectrometry techniques have been employed to detect short-lived radical cation intermediates during the electrooxidation of N,N-dimethylaniline, providing deeper insights into its reaction mechanisms. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCNUSPWDQIVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349129 | |

| Record name | 3,5-dichloro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35114-04-6 | |

| Record name | 3,5-dichloro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes

Development of Selective Synthetic Pathways to Dichloro-N,N-dimethylanilines

The synthesis of 3,5-dichloro-N,N-dimethylaniline is not straightforward and relies on carefully chosen preparative routes to ensure the correct placement of the chloro substituents on the aromatic ring. The two primary conceptual approaches involve either building the N,N-dimethylamino group onto a pre-existing dichlorinated ring or attempting to chlorinate the N,N-dimethylaniline substrate in a regioselective manner.

N-Alkylation Strategies for Chlorinated Aniline (B41778) Precursors

The most viable and controlled route to this compound involves the N-alkylation of 3,5-dichloroaniline (B42879). This method ensures the desired 3,5-substitution pattern is fixed before the introduction of the methyl groups. The synthesis of the 3,5-dichloroaniline precursor itself can be accomplished through methods such as the dechlorination of 2,3,5,6-tetrachloroaniline (B43135) using a palladium-on-carbon catalyst under hydrogen pressure or through a multi-step process starting from 2,4-dichloroaniline (B164938) involving bromination, deamination, and subsequent amination. prepchem.comgoogle.com

Once the 3,5-dichloroaniline precursor is obtained, N-methylation can be achieved using various modern and classical techniques. Industrially, anilines are often alkylated with methanol (B129727) in the presence of an acid catalyst like sulfuric acid at high temperatures and pressures. wikipedia.orgalfa-chemistry.com More recent and sophisticated methods utilize transition-metal catalysts, which often allow for milder reaction conditions and higher selectivity, representing a sustainable and atom-economical approach. nih.govrsc.org These "borrowing hydrogen" or "hydrogen autotransfer" methodologies involve the temporary oxidation of the alcohol to an aldehyde by the metal complex, followed by imine formation with the aniline and subsequent reduction to the N-alkylated product, with water as the only byproduct. nih.gov

Catalytic systems based on noble metals like iridium and ruthenium, as well as more abundant first-row transition metals like manganese and cobalt, have proven effective for the N-methylation of anilines using methanol as the C1 source. nih.govrsc.orgnih.govacs.orgnih.govrsc.org

Table 1: Catalytic Systems for N-Methylation of Anilines with Methanol This table is illustrative of general methods applicable to the synthesis of the target compound from its dichlorinated precursor.

| Catalyst System | Base | Temperature | Key Features |

|---|---|---|---|

| NHC-Ir(III) Complexes nih.gov | KOtBu | 120 °C | High efficiency in solvent-free media; mechanism involves Ir-hydride species. |

| (DPEPhos)RuCl2PPh3nih.gov | Cs2CO3 (weak base) | 130 °C | Effective with low loading of a weak base; proceeds via a Ru-H borrowing hydrogen mechanism. |

| Manganese Pincer Complexes nih.gov | t-BuOK | 80 °C | Chemoselective monomethylation under mild conditions; avoids noble metals. |

| Cobalt-based MOF (UiO-67) rsc.org | - | 130 °C | Heterogeneous catalyst with excellent selectivity; promotes sustainable synthesis. |

| Co(OAc)2/triphos/Sn(OTf)2rsc.org | - | 125 °C | Uses CO2/H2 as the methylating source, promoted by an alcohol solvent. |

Regioselective Halogenation of N,N-Dimethylaniline Substrates

The direct dichlorination of N,N-dimethylaniline to achieve the 3,5-isomer is a significant synthetic challenge. The N,N-dimethylamino group is a powerful activating group and is strongly ortho-, para-directing for electrophilic aromatic substitution reactions like halogenation. nih.gov Consequently, the chlorination of N,N-dimethylaniline typically yields a mixture of 2-chloro-N,N-dimethylaniline and 4-chloro-N,N-dimethylaniline, with further chlorination leading to products like 2,4-dichloro-N,N-dimethylaniline. nih.govacs.org

Achieving meta-substitution in the presence of a potent ortho-, para-director is not a standard transformation. While specialized methods for regioselective halogenation exist, such as using N-halosuccinimides in fluorinated alcohols, these generally enhance selectivity in standard ortho/para patterns for activated rings. nih.gov One study on the halogenation of N,N-dimethylaniline N-oxides with thionyl chloride also reported a high preference for the ortho-position. nih.gov Therefore, this route is generally considered synthetically unviable for producing this compound in appreciable yields.

Catalytic Systems for Controlled Dichlorination and N-Methylation

Synthesis of a suitable aniline precursor: For example, the catalytic reduction of a dinitro or nitro-chloro precursor.

Controlled Halogenation: Catalytic processes to produce 3,5-dichloroaniline. A notable method involves the catalytic dechlorination of 2,3,5,6-tetrachloroaniline using a 5% palladium/active charcoal catalyst at high temperature and pressure. prepchem.com

Catalytic N-Methylation: The use of catalysts, as detailed in section 2.1.1, to methylate the 3,5-dichloroaniline intermediate. rsc.orgnih.gov For example, ruthenium complexes can effectively catalyze the N-methylation of substituted anilines using methanol. tib.eu

This multi-catalyst approach provides a high degree of control over the final structure, ensuring high isomeric purity.

Investigation of Reaction Mechanisms and Yield Optimization

Optimizing the synthesis of halogenated N,N-dimethylanilines requires a careful investigation of reaction parameters to maximize yield and purity while minimizing side reactions.

Optimization of Reaction Conditions for Halogenated N,N-Dimethylaniline Formation

The formation of N,N-dimethylaniline derivatives from anilines and methanol is a reversible series of reactions. alfa-chemistry.com The optimization of conditions is critical for driving the reaction to completion and maximizing the yield of the desired tertiary amine. Key parameters include temperature, pressure, molar ratio of reactants, and catalyst choice.

In industrial gas-phase synthesis of N,N-dimethylaniline over solid-state catalysts like alumina, temperatures are often maintained between 240-320°C. alfa-chemistry.comresearchgate.netgoogle.com The molar ratio of aniline to methanol is also crucial; using an excess of methanol helps to shift the equilibrium towards the formation of the fully methylated product. alfa-chemistry.comresearchgate.net For laboratory-scale syntheses using homogeneous transition-metal catalysts, optimization involves screening different catalysts, bases, solvents, and temperatures to find the ideal balance between reaction rate and selectivity. scielo.br

Table 2: Optimization of Reaction Conditions for N,N-Dimethylaniline Synthesis This table illustrates general principles of optimization using the synthesis of the parent compound as a model.

| Parameter | Condition Variation | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Temperature | 200°C → 250°C | Increased conversion of aniline. | researchgate.net |

| Molar Ratio (Aniline:Methanol) | 1:2 → 1:3.5 | Higher excess of methanol increases yield of N,N-dimethylaniline over N-methylaniline. | alfa-chemistry.com |

| Catalyst | Liquid Acid vs. Solid Alumina | Gas-phase solid catalyst allows for continuous operation, higher purity, and less waste. | alfa-chemistry.com |

| Base (for catalytic systems) | Strong Base (t-BuOK) vs. Weak Base (Cs2CO3) | Allows for tuning of reactivity; some modern Ru catalysts operate efficiently with weak bases. | nih.govnih.gov |

| Reaction Time | 4h → 20h | Longer times can increase conversion but may also lead to side product formation, decreasing selectivity. | scielo.br |

Isolation and Purification Techniques for High Purity Products

After the reaction is complete, a multi-step workup is necessary to isolate the pure this compound. A typical procedure begins with neutralizing the reaction mixture, often with an alkaline solution like sodium hydroxide, especially if an acid catalyst was used. alfa-chemistry.com The organic product is then separated from the aqueous phase.

Further purification is essential to remove unreacted starting materials (3,5-dichloroaniline), partially methylated intermediates (3,5-dichloro-N-methylaniline), and other byproducts. Common techniques include:

Chemical Treatment: Refluxing the crude product with acetic anhydride (B1165640) is a classic method to convert any remaining primary and secondary amines into their corresponding acetamides. lookchem.comgoogle.com These higher-boiling acetamides can then be easily separated from the tertiary amine product by distillation.

Fractional Distillation: The product is purified by fractional distillation under reduced pressure. This lowers the boiling point, preventing thermal decomposition of the compound. prepchem.comlookchem.com

Extraction and Drying: The crude product is often extracted into an organic solvent like methylene (B1212753) chloride or ether, washed with water to remove salts, and then dried over a suitable drying agent (e.g., KOH, CaSO₄) before distillation. prepchem.comlookchem.com

Crystallization: For solid products, or for forming solid derivatives, recrystallization from a suitable solvent or the formation of a picrate (B76445) or oxalate (B1200264) salt can be used to achieve very high purity. lookchem.com

Chemical Reactivity and Transformation Pathways

Mechanistic Studies of Chemical Degradation and Stability

The degradation of 3,5-dichloro-N,N-dimethylaniline can proceed through several key pathways, primarily involving the N,N-dimethylamino moiety and the aromatic ring. These transformations are often initiated by oxidative processes and can lead to a variety of intermediate and final products.

A primary degradation route for N,N-dimethylanilines is oxidative N-demethylation. nih.gov This process involves the sequential removal of the methyl groups from the nitrogen atom. In studies on the parent compound, N,N-dimethylaniline, this reaction is catalyzed by systems like cytochrome P-450 and results in the formation of N-methylaniline and formaldehyde (B43269). nih.gov The reaction is believed to proceed not through an N-oxide intermediate, but via a different mechanism. nih.gov For this compound, a similar pathway is expected, yielding 3,5-dichloro-N-methylaniline and formaldehyde as the initial products.

C₆H₃Cl₂(N(CH₃)₂) + [O] → C₆H₃Cl₂(NHCH₃) + CH₂O

Further oxidation can lead to the removal of the second methyl group, resulting in the formation of 3,5-dichloroaniline (B42879).

| Reactant | Key Transformation | Primary Products |

| This compound | Oxidative N-Demethylation | 3,5-dichloro-N-methylaniline, Formaldehyde |

| 3,5-dichloro-N-methylaniline | Oxidative N-Demethylation | 3,5-dichloroaniline, Formaldehyde |

This interactive table summarizes the N-demethylation pathway.

The oxidation of this compound can be initiated by various oxidizing agents, including peroxides, ozone, and hypochlorite, often enhanced by UV radiation. researchgate.net A critical step in these oxidative processes is the formation of a transient radical cation intermediate. researchgate.netnih.gov Studies on N,N-dimethylaniline have successfully detected this short-lived species (DMA•+) using advanced mass spectrometry techniques during electrochemical oxidation. nih.gov

This radical cation is formed by a one-electron transfer from the amine to the oxidant. researchgate.net The subsequent reactions of this intermediate dictate the final product distribution. Research on related N,N-dimethylanilines catalyzed by non-heme manganese complexes has shown that the reaction proceeds to N-methylaniline derivatives. researchgate.net The mechanism involves the initial formation of the high-valent oxomanganese(IV) species which then engages in a fast electron-transfer with the amine to generate the radical cation. researchgate.net

Under the influence of different oxidants, a variety of transformation products can be formed. For instance, studies on similar substituted anilines have identified products arising from demethylation, ring chlorination, and hydroxylation. researchgate.net

| Oxidizing System | Intermediate Species | Potential Transformation Products |

| Chemical Oxidants (e.g., TBHP, mCPBA) + Catalyst | Radical Cation (C₆H₃Cl₂N(CH₃)₂•+) | N-demethylated anilines, Ring-hydroxylated derivatives |

| Electrochemical Oxidation | Radical Cation (C₆H₃Cl₂N(CH₃)₂•+) | Dimerized products, N-demethylated anilines |

| Ozone/UV | Radical Species | Cleavage products, hydroxylated derivatives |

This interactive table outlines potential oxidative transformation pathways.

The substitution reactions on the aromatic ring of this compound are dictated by the strong directing effects of the substituents.

Nucleophilic Aromatic Substitution (SNAr): The high electron density of the aromatic ring, due to the electron-donating N,N-dimethylamino group, generally makes it resistant to nucleophilic attack. researchgate.net Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards attack and a good leaving group. researchgate.net While the chlorine atoms can function as leaving groups, the absence of strong activating groups for SNAr means that such reactions would likely require harsh conditions.

Complexation and Interaction with Molecular Species

This compound, as an electron-rich molecule, can act as an electron donor in the formation of molecular complexes with suitable electron acceptors.

N,N-dimethylanilines are known to form charge-transfer (CT) complexes with various π-electron acceptors, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). mdpi.com These complexes form through the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (the aniline (B41778) derivative) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. mdpi.com

The formation of a CT complex is typically characterized by the appearance of a new, broad absorption band in the UV-visible spectrum, which is absent in the spectra of the individual donor or acceptor molecules. bas.bgtubitak.gov.tr The energy of this CT band (ECT) is related to the ionization potential of the donor and the electron affinity of the acceptor. mdpi.com

Spectrophotometric studies allow for the determination of key thermodynamic and physical parameters of the complex using equations like the Benesi-Hildebrand equation. bas.bg These parameters provide insight into the stability and nature of the interaction.

| Parameter | Symbol | Significance | Typical Method of Determination |

| Formation Constant | KCT | Measures the equilibrium stability of the CT complex in solution. scirp.org | Benesi-Hildebrand plot |

| Molar Extinction Coefficient | εCT | A measure of the intensity of the charge-transfer absorption band. scirp.org | Benesi-Hildebrand plot |

| Standard Free Energy | ΔG° | Indicates the spontaneity of the complex formation. | Calculated from KCT (ΔG° = -RTlnKCT) |

| Transition Dipole Moment | µEN | Relates to the probability of the electronic transition giving rise to the CT band. scirp.org | Calculated from spectroscopic data |

| Oscillator Strength | ƒ | The dimensionless strength of the electronic transition. scirp.org | Calculated from the integrated area of the CT band |

This interactive table describes the key parameters used to characterize charge-transfer complexes.

The formation and properties of these complexes are influenced by the nature of the donor, the acceptor, and the polarity of the solvent used. bas.bgscirp.org For this compound, the presence of electron-withdrawing chlorine atoms may influence its donor ability compared to the unsubstituted N,N-dimethylaniline, which would be reflected in the measured thermodynamic parameters of its CT complexes.

Biological and Pharmacological Research Applications

Modulation of Intracellular Calcium Signaling by 4-(2-Aminopropyl)-3,5-dichloro-N,N-dimethylaniline (FLA 365)

4-(2-Aminopropyl)-3,5-dichloro-N,N-dimethylaniline, a derivative of 3,5-dichloro-N,N-dimethylaniline known as FLA 365, has been identified as a significant modulator of intracellular calcium (Ca²⁺) signaling. Its primary mechanism of action involves the inhibition of specific intracellular calcium release channels, making it a valuable tool in pharmacological research.

FLA 365 is recognized for its ability to block Ca²⁺ increases elicited by the activation of ryanodine (B192298) receptors (RyRs) in various excitable cells, including those in skeletal, cardiac, and smooth muscle. nih.gov In research settings, it serves as an alternative to ryanodine, a selective RyR blocker whose utility can be limited because its binding can lock the receptor in an open state. nih.gov Studies on canine pulmonary arterial smooth muscle cells (PASMCs) demonstrated that FLA 365 reversibly reduces Ca²⁺ increases induced by caffeine (B1668208), a selective RyR activator. nih.gov The inhibitory effect of FLA 365 on these caffeine-induced responses was concentration-dependent, with an estimated half-maximal inhibitory concentration (IC₅₀) of approximately 1 to 1.5 µM. nih.gov

FLA 365 exhibits a preferential blocking action on RyRs compared to other key calcium channels and receptors. nih.gov While it effectively inhibits RyR-mediated calcium release, its impact on inositol (B14025) 1,4,5-trisphosphate receptors (InsP₃Rs) is less pronounced. nih.gov For instance, a 2 µM concentration of FLA 365 did not reduce Ca²⁺ responses mediated by InsP₃R activation via serotonin (B10506) in canine PASMCs or carbachol (B1668302) in human embryonic kidney (HEK)-293 cells. nih.gov However, at a significantly higher concentration of 20 µM, some inhibition of InsP₃R-mediated responses was observed. nih.gov

FLA 365 also demonstrates an inhibitory effect on L-type Ca²⁺ channels, but with lower potency than its action on RyRs. nih.gov Patch voltage-clamp studies showed that 10 µM of FLA 365 reduced barium ion (Ba²⁺) current through L-type Ca²⁺ channels to 54% of the control, while 100 µM reduced the current to 21% of the control. nih.gov This indicates that while not entirely specific, FLA 365 is considerably more selective for RyRs over InsP₃Rs and L-type Ca²⁺ channels, particularly at lower micromolar concentrations. nih.gov

| Target Receptor/Channel | FLA 365 Concentration | Observed Effect | Cell Type |

| Ryanodine Receptor (RyR) | ~1-1.5 µM (IC₅₀) | Reversible reduction of caffeine-induced Ca²⁺ increase | Canine PASMCs |

| L-type Ca²⁺ Channel | 10 µM | Reduction of Ba²⁺ current to 54% of control | Canine PASMCs |

| L-type Ca²⁺ Channel | 100 µM | Reduction of Ba²⁺ current to 21% of control | Canine PASMCs |

| InsP₃ Receptor (InsP₃R) | 2 µM | No significant reduction of serotonin-induced Ca²⁺ response | Canine PASMCs |

| InsP₃ Receptor (InsP₃R) | 20 µM | Reduction of serotonin-induced Ca²⁺ response to 76% of control | Canine PASMCs |

| InsP₃ Receptor (InsP₃R) | 20 µM | Reduction of carbachol-induced Ca²⁺ response to 52% of control | HEK-293 Cells |

Data sourced from a study on canine pulmonary arterial smooth muscle cells and HEK-293 cells. nih.gov

The pharmacological effects of FLA 365 have been specifically investigated in canine pulmonary arterial smooth muscle cells (PASMCs), which express both RyRs and InsP₃Rs. nih.gov In this cell type, FLA 365 demonstrates a clear, preferential blockade of RyR-mediated Ca²⁺ release. nih.gov Researchers used caffeine to selectively activate RyRs and serotonin to stimulate InsP₃R-mediated pathways. The experiments showed that FLA 365 effectively and reversibly inhibited the calcium signals triggered by caffeine. nih.gov Conversely, the responses to serotonin were largely unaffected at concentrations of FLA 365 that were sufficient to block RyRs, highlighting its utility in distinguishing between these two major calcium release pathways within a single cell type. nih.gov

Based on the available scientific literature, detailed structure-activity relationship (SAR) studies specifically for analogs of FLA 365 concerning their inhibitory activity on ryanodine receptors have not been extensively reported in the public domain.

Metabolic Pathways and Biotransformation Dynamics

The metabolism of this compound is expected to follow pathways similar to those of other N,N-dimethylaniline compounds, primarily involving reactions catalyzed by the cytochrome P450 (CYP) enzyme system.

The biotransformation of N,N-dimethylanilines is characterized by two main oxidative processes: hydroxylation of the aromatic ring and oxidation at the nitrogen atom. llu.edu For the related compound 3,5-dichloroaniline (B42879) (3,5-DCA), N-oxidation is a key bioactivation step, potentially catalyzed by CYPs, flavin-containing monooxygenases (FMOs), and peroxidases. This process can lead to the formation of reactive metabolites such as 3,5-dichlorophenylhydroxylamine (3,5-DCPHA). This hydroxylamine (B1172632) can be further oxidized to form 3,5-dichloronitrobenzene (B1666198) (3,5-DCNB).

In the case of N,N-dimethylaniline itself, CYP-mediated metabolism results in N-demethylation to form N-methylaniline and formaldehyde (B43269). While the N-oxide of N,N-dimethylaniline was investigated as a potential intermediate in this demethylation reaction, studies with purified CYP isozymes suggest that it is not a mandatory intermediate for demethylation by these specific enzymes. The process is believed to proceed via an initial one-electron transfer from the nitrogen atom to the activated P450 enzyme.

Given these precedents, the metabolism of this compound likely involves a combination of these pathways:

N-Oxidation: Formation of a this compound-N-oxide.

N-Demethylation: Stepwise removal of the methyl groups from the nitrogen atom.

Aromatic Hydroxylation: Addition of a hydroxyl group to the dichlorinated phenyl ring, a common pathway for aromatic compounds. llu.edu

These metabolic transformations are crucial in determining the biological activity and toxicological profile of the compound.

| Proposed Metabolic Reaction | Enzyme System | Potential Metabolite(s) |

| N-Oxidation | Cytochrome P450, FMO | This compound-N-oxide |

| N-Demethylation | Cytochrome P450 | 3,5-dichloro-N-methylaniline, Formaldehyde |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated derivatives of this compound |

| Further N-Oxidation (of aniline (B41778) metabolite) | Cytochrome P450, FMO, Peroxidases | 3,5-dichlorophenylhydroxylamine (from 3,5-dichloroaniline) |

Lack of Publicly Available Data for this compound

A thorough review of available scientific literature reveals a significant scarcity of published research on the specific biological and toxicological properties of the chemical compound This compound , as required by the requested article outline. The stringent constraints of the request, which mandate focusing solely on this specific compound, cannot be met with the currently accessible data.

Information regarding the metabolism, genotoxicity, and other biological research applications for closely related but structurally distinct compounds—such as 3,5-dimethylaniline (B87155), 3,5-dichloroaniline, and N,N-dimethylaniline—is available. However, the explicit instruction to exclude any information not directly pertaining to this compound prevents the use of this related data. The presence and position of chloro- and methyl- groups significantly influence the chemical and biological properties of a molecule, making extrapolation from related compounds scientifically inappropriate for this context.

Specifically, no research findings could be located for the following required topics for this compound:

Phase II Conjugation Reactions of Metabolites

Identification and Characterization of Primary and Secondary Metabolites

Toxicological Mechanisms and Genotoxicological Assessment

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress Responses

Formation of DNA Adducts and Associated DNA Strand Breaks

Mutagenicity Testing in Prokaryotic and Eukaryotic Systems

Analysis of Chromosomal Aberrations and Sister Chromatid Exchange

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and content constraints.

Toxicological Mechanisms and Genotoxicological Assessment

Comparative Toxicological Profiles with Monohalogenated and Non-Halogenated N,N-Dimethylanilines

The toxicological profile of this compound, when compared to its monohalogenated and non-halogenated analogues, reveals the significant influence of halogen substitution on the molecule's toxicity. Research into the acute toxicity of these compounds indicates a general trend where the introduction and number of chlorine atoms on the aniline ring affect the compound's lethal dose.

Detailed Research Findings

The non-halogenated parent compound, N,N-dimethylaniline, has been the subject of numerous toxicological studies. It is classified as toxic and can be harmful if swallowed, comes into contact with the skin, or is inhaled. carlroth.com Acute oral toxicity studies in rats have reported LD50 values ranging from 951 mg/kg to 1410 mg/kg. carlroth.commiracosta.edunih.gov The dermal LD50 in rabbits has been established at approximately 1692 mg/kg to 1770 mg/kg. carlroth.commiracosta.edub2bcomposites.com Chronic exposure to N,N-dimethylaniline has been shown to affect the spleen, blood, liver, and kidneys in animal studies. miracosta.eduepa.gov

In comparison, information on the specific LD50 values for chlorinated N,N-dimethylanilines is less abundant in publicly available literature. However, hazard classifications provide a qualitative comparison. For instance, 4-chloro-N,N-dimethylaniline is classified as harmful if swallowed and is known to cause skin and serious eye irritation, as well as potential respiratory irritation. fishersci.com Similarly, 2-chloro-N,N-dimethylaniline is classified under "Acute Toxicity, Oral, Category 4," indicating it is harmful if swallowed.

While specific LD50 values for this compound are not readily found in comprehensive toxicological databases, the general trend observed with halogenated anilines suggests that increased chlorination can lead to increased toxicity. This is often attributed to changes in the molecule's lipophilicity and its metabolic pathways.

The primary mechanism of toxicity for many anilines involves their metabolic activation, particularly N-hydroxylation, which can lead to the formation of reactive intermediates that induce methemoglobinemia and oxidative stress. The presence of chlorine atoms can influence the rate and site of metabolism, potentially leading to the formation of more or less toxic metabolites.

Comparative Acute Toxicity Data

The following table summarizes the available acute toxicity data for N,N-dimethylaniline and provides a qualitative comparison for its chlorinated derivatives based on GHS hazard classifications. The lack of specific LD50 values for the chlorinated compounds in the available literature prevents a direct quantitative comparison.

| Compound | Test Species | Route of Administration | Toxicity Value (LD50) | GHS Hazard Classification (Oral) |

|---|---|---|---|---|

| N,N-Dimethylaniline | Rat | Oral | 951 - 1410 mg/kg carlroth.commiracosta.edunih.gov | Toxic if swallowed carlroth.com |

| N,N-Dimethylaniline | Rabbit | Dermal | 1692 - 1770 mg/kg carlroth.commiracosta.edub2bcomposites.com | Toxic in contact with skin carlroth.com |

| 4-Chloro-N,N-dimethylaniline | Data Not Available | Oral | Data Not Available | Harmful if swallowed fishersci.com |

| 2-Chloro-N,N-dimethylaniline | Data Not Available | Oral | Data Not Available | Acute Tox. 4 (Harmful if swallowed) |

| This compound | Data Not Available | Oral | Data Not Available | Data Not Available |

Environmental Fate and Ecotoxicological Impact

Adsorption, Desorption, and Sorption Kinetics in Environmental Matrices

No specific data regarding the adsorption, desorption, or sorption kinetics of 3,5-dichloro-N,N-dimethylaniline in environmental matrices such as soil, sediment, or sludge were found in the reviewed literature. Studies on related compounds like 3,4-dimethylaniline (B50824) have explored these processes, noting that adsorption kinetics can follow pseudo-second-order models, with distinct phases of membrane diffusion and intra-particle diffusion. researchgate.net However, a similar detailed investigation for this compound is not publicly available.

Environmental Degradation Pathways and Half-Life Determination

Specific environmental degradation pathways and experimentally determined half-life values for this compound in soil, water, or air are not documented in the available scientific research.

Influence of Environmental Factors on Degradation (e.g., pH, Temperature, Light)

There is no available information detailing how environmental factors such as pH, temperature, and light influence the degradation rate of this compound. For other chemical compounds, these factors are known to be significant, with degradation rates often increasing with higher temperatures and exposure to sunlight (photolysis). nih.gov

Interactions with Co-pollutants and Environmental Components (e.g., Microplastics)

Research into the interactions between this compound and co-pollutants or other environmental components like microplastics has not been found. For its parent compound, 3,5-dichloroaniline (B42879), studies have shown that the presence of microplastics can increase its adsorption in soil and extend its degradation half-life. nih.gov Whether the N,N-dimethylated form exhibits similar behavior is unknown.

Microbial Biotransformation and Mineralization Pathways

No studies identifying specific microbial strains capable of biotransforming or mineralizing this compound were identified. Research on other chloroanilines, such as 3-chloroaniline, has identified putative degradation pathways involving enzymes like phenol (B47542) monooxygenase and benzoate (B1203000) dioxygenase in wastewater treatment environments. biorxiv.org However, the metabolic fate of this compound in microbial systems remains uninvestigated.

Bioaccumulation and Bioconcentration Potential in Ecological Systems

There is a lack of data on the bioaccumulation and bioconcentration factors (BCF) for this compound in aquatic or terrestrial organisms. While chlorinated anilines are generally recognized as persistent and having the potential for bioaccumulation, specific experimental values for this compound are not available. nih.gov

Phytotoxicity and Impact on Terrestrial and Aquatic Flora

No research was found that specifically examines the phytotoxicity of this compound or its impact on terrestrial and aquatic plants. Studies on the related compound 3,5-dichloroaniline have shown it can have negative effects on plant growth, although these effects can sometimes be mitigated by the presence of co-contaminants like microplastics. nih.gov The toxicological impact of this compound on flora has not been characterized.

Ecotoxicological Mode of Action Analysis for Chlorinated Anilines

The ecotoxicological impact of chlorinated anilines, a class of compounds widely used in industrial synthesis, is primarily attributed to their ability to induce polar narcosis in aquatic organisms. This mode of action, while non-specific in its targeting of the cell membrane, is influenced by the specific chemical structure of each chlorinated aniline (B41778) congener, including the degree and position of chlorine substitution and other functional groups.

The toxicity of chlorinated anilines is often quantitatively assessed using Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate the biological activity of a compound with its physicochemical properties. For polar narcotics like chlorinated anilines, a key descriptor in QSAR models is the 1-octanol/water partition coefficient (log Kow), which represents the compound's hydrophobicity. A higher log Kow generally indicates a greater potential to partition into the lipid bilayers of cell membranes, a critical step in narcosis.

Research on a series of methyl- and/or chloro-substituted anilines has demonstrated a strong correlation between their toxicity to the ciliate Tetrahymena pyriformis and their log Kow values. uky.edu This relationship is characteristic of a polar narcosis mode of action. uky.edu However, this general model can be refined by considering electronic parameters, such as the Hammett sigma constant (Σσ), which accounts for the electron-withdrawing or -donating effects of substituents on the aniline ring. uky.edu The inclusion of such parameters can improve the predictive power of QSAR models for specific subclasses of chlorinated anilines. uky.edu

The ecotoxicological mode of action for this compound can be inferred from the behavior of structurally similar compounds. The presence of the two chlorine atoms at the 3 and 5 positions of the benzene (B151609) ring significantly influences its lipophilicity and electronic properties. The N,N-dimethyl substitution on the amino group further modifies the molecule's polarity and its ability to engage in hydrogen bonding.

Studies on substituted anilines have indicated that the presence of electron-withdrawing substituents, such as chlorine, generally leads to higher toxic effects. nih.gov Conversely, N,N-dimethylation has been observed to make some aniline derivatives less toxic than predicted by general polar narcosis models. uky.edu This suggests that while the primary mode of action is likely polar narcosis, the specific toxicokinetics and toxicodynamics of this compound are a nuanced interplay of its hydrophobicity, electronic character, and steric factors.

The toxic action of polar narcotics is believed to involve their accumulation in the cell membranes, leading to a disruption of membrane structure and function. This can interfere with vital cellular processes such as respiration and osmoregulation. For substituted anilines, it has been proposed that their toxicity is related to their hydrogen bonding capacity, which can lead to interactions with polar groups at the membrane-water interface, causing membrane derangement. nih.gov

Gene expression analyses in organisms exposed to chlorinated anilines have provided further insight into their mode of action. Studies on the soil organism Folsomia candida exposed to various chlorinated anilines revealed transcriptional changes associated with toxicity to cellular membranes, consistent with a narcosis-type mechanism. nih.gov Furthermore, for some congeners, additional specific mechanisms, such as the uncoupling of oxidative phosphorylation, have been suggested. nih.gov

The following table summarizes key findings from research on the ecotoxicological mode of action of chlorinated anilines, providing a basis for understanding the likely behavior of this compound.

Table 1: Research Findings on the Ecotoxicological Mode of Action of Chlorinated Anilines

| Research Focus | Key Findings | Relevant Compounds | Reference(s) |

|---|---|---|---|

| QSAR Analysis of Substituted Anilines | Toxicity is strongly correlated with log Kow, indicative of polar narcosis. The inclusion of the Hammett sigma constant (Σσ) improves the model, especially for N,N-dimethylated derivatives, which were found to be less toxic than predicted by the base model. | Methyl- and/or chloro-substituted anilines | uky.edu |

| Toxicity to Submitochondrial Particles | The toxic potency of substituted anilines is influenced by the type and position of substituents. Electron-withdrawing groups increase toxicity. The proposed mechanism involves hydrogen bonding of the amino group with the cell membrane, leading to its disruption. | Substituted anilines | nih.gov |

| **Gene Expression Analysis in *Folsomia candida*** | Exposure to chlorinated anilines induced transcriptional patterns indicative of membrane toxicity (narcosis). Some congeners showed evidence of additional specific toxic mechanisms, such as uncoupling of oxidative phosphorylation. | Chlorinated anilines | nih.gov |

| Aquatic Multi-Species Toxicity | Significant interspecies differences in sensitivity to chlorinated anilines were observed. The toxicity of these compounds is complex and cannot always be fully characterized by general models like ECOSAR. | Aniline, 4-chloroaniline, 3,5-dichloroaniline, 2,3,4-trichloroaniline | nih.gov |

Analytical and Spectroscopic Characterization

Development of Advanced Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 3,5-dichloro-N,N-dimethylaniline from complex matrices and for its quantitative determination.

Gas Chromatography (GC) with Flame Ionization (FID) and Nitrogen-Selective Detectors

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides high sensitivity for organic compounds. For enhanced selectivity, a Nitrogen-Phosphorus Detector (NPD), also known as a thermionic specific detector, is employed, which shows a high response to nitrogen-containing compounds, thereby reducing interference from other non-nitrogenous species in the sample. chemicalbook.comscielo.br

The choice of the capillary column is critical for achieving optimal separation of isomers and other related compounds. scielo.br Method 8131, developed by the U.S. Environmental Protection Agency, outlines procedures for determining aniline (B41778) and its derivatives using GC with a specific detector. epa.gov While this method has been validated for various chloroanilines, specific performance data for this compound would require dedicated validation studies. epa.gov The retention time and response factor are key parameters for quantification, and frequent calibration is often necessary due to the reactive nature of some aniline derivatives. epa.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for less volatile or thermally labile compounds. Reverse-phase HPLC is a common mode used for the analysis of aniline derivatives. sielc.com A study on the simultaneous determination of 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline (B42879) in chives utilized HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), demonstrating the high sensitivity and selectivity of this technique. mdpi.comresearchgate.net

The method development involves optimizing the mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, to achieve good separation and peak shape. sielc.comresearchgate.net For MS compatibility, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com The use of a suitable stationary phase, such as a C18 column, is crucial for retaining and separating the analytes of interest. sielc.com

Mass Spectrometry (MS) for Identification and Structure Elucidation of Parent Compound and Metabolites

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of this compound and its metabolites. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which together offer a high degree of certainty in compound identification.

In GC-MS analysis of chloroanilines, the electron ionization (EI) mass spectra typically show a characteristic molecular ion peak and isotopic pattern due to the presence of chlorine atoms. nih.gov For 3,5-dichloroaniline, prominent ions are observed at m/z 161 and 163. nih.gov Tandem mass spectrometry (MS/MS) can be employed for even greater specificity and to study fragmentation pathways, which aids in structure elucidation. mdpi.comtandfonline.com

LC-MS/MS methods have been developed for the analysis of 3,5-dichloroaniline as a biomarker for exposure to certain pesticides. nih.gov These methods often involve a sample preparation step, such as hydrolysis, to release the aniline moiety, followed by extraction and analysis. nih.gov The selection of precursor and product ions in selected reaction monitoring (SRM) mode allows for highly sensitive and selective quantification. nih.gov For instance, in the analysis of 3,4-DCA and 3,5-DCA, the parent ion at m/z 163.03 was selected, with daughter ions at m/z 128.0 and 75.1 used for quantification and qualification, respectively. mdpi.com

Spectroscopic Investigations for Structural Confirmation and Electronic Properties

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules.

¹H NMR: The proton NMR spectrum of a related compound, 3-chloro-N,N-dimethylaniline, shows a singlet for the N,N-dimethyl protons around 2.95 ppm and multiplets for the aromatic protons between 6.60 and 7.14 ppm. rsc.org For this compound, one would expect a singlet for the six equivalent methyl protons and distinct signals for the aromatic protons, with their chemical shifts and coupling constants providing information about their substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For 3-chloro-N,N-dimethylaniline, the carbon signals appear at specific chemical shifts, including those for the methyl carbons and the aromatic carbons. rsc.org The spectrum of this compound would exhibit a signal for the N,N-dimethyl carbons and distinct signals for the aromatic carbons, with the chemical shifts influenced by the electron-withdrawing chlorine atoms and the electron-donating dimethylamino group.

Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a molecular fingerprint of a compound.

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic amine like this compound will show characteristic absorption bands corresponding to various functional groups. These include C-H stretching vibrations of the aromatic ring and the methyl groups, C=C stretching vibrations of the aromatic ring, C-N stretching vibrations, and C-Cl stretching vibrations. The positions and intensities of these bands can be used for structural confirmation. nih.gov

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. For molecules with a center of symmetry, some vibrations may be Raman active but IR inactive, and vice versa. The Raman spectrum of 3,5-dichloroaniline has been recorded and can be used as a reference for interpreting the spectrum of its N,N-dimethylated derivative. nih.gov A theoretical study on 3,5-dichlorobenzonitrile (B1202942) utilized DFT calculations to assign the observed IR and Raman bands, a methodology that could also be applied to this compound for a detailed vibrational analysis. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

While extensive research has been conducted on the spectroscopic properties of the parent compound, N,N-dimethylaniline, and various other substituted analogues, specific studies detailing the absorption and emission spectra of the 3,5-dichloro derivative are scarce. For comparison, N,N-dimethylaniline in cyclohexane (B81311) exhibits an absorption maximum at 251 nm. photochemcad.com Another related compound, N,N-dimethylaniline, is known to be fluorescent, with an excitation peak at 298 nm and an emission peak at 346 nm. aatbio.com

A study on a more complex molecule incorporating a "dichloro dimethylaniline" quinoxaline (B1680401) derivative shows UV/Vis absorption and emission spectra that are influenced by solvent polarity, a common characteristic for molecules with charge-transfer capabilities. researchgate.net However, this does not represent the data for the specific compound this compound.

Further research would be necessary to determine the specific absorption maxima (λmax) and fluorescence characteristics, including excitation and emission wavelengths and quantum yields, for this compound. Such data would be crucial for understanding its photophysical properties and potential applications in areas like fluorescent probes or as a component in larger molecular systems.

Table 1: Spectroscopic Data for this compound

| Parameter | Value | Solvent/Conditions |

| UV-Vis Absorption | ||

| λmax | Data not available | |

| Molar Absorptivity (ε) | Data not available | |

| Fluorescence | ||

| Excitation Maximum | Data not available | |

| Emission Maximum | Data not available | |

| Quantum Yield (Φ) | Data not available | |

| Lifetime (τ) | Data not available |

This table is provided as a template. Specific experimental data for this compound is not available in the cited sources.

Electrochemical Analysis Techniques

Comprehensive studies detailing the electrochemical analysis of this compound are not widely present in the reviewed literature.

The electrochemical behavior of substituted anilines is a field of significant interest, with numerous studies focusing on the parent molecule, N,N-dimethylaniline. The anodic oxidation of N,N-dimethylaniline has been investigated using techniques such as cyclic voltammetry, which reveals insights into its dimerization and the formation of radical cations. acs.orgnih.govresearchgate.net For instance, the short-lived N,N-dimethylaniline radical cation has been detected during its electrochemical oxidation. nih.gov

Research on other halogenated aniline derivatives, such as 2,6-dichloro-1,4-phenylenediamine, demonstrates the utility of electrochemical methods in understanding the oxidation mechanisms of these types of compounds. acs.org However, specific data from techniques like cyclic voltammetry, including oxidation and reduction potentials for this compound, are not available in the consulted references. A commercial supplier of this compound also notes the absence of analytical data. sigmaaldrich.com

To characterize the electrochemical properties of this compound, experimental work would be required. This would likely involve cyclic voltammetry studies in various solvent and electrolyte systems to determine its redox potentials, the reversibility of its electron transfer processes, and the stability of any resulting radical ions or other intermediates.

Table 2: Electrochemical Data for this compound

| Technique | Parameter | Value | Conditions |

| Cyclic Voltammetry | |||

| Oxidation Potential (Epa) | Data not available | ||

| Reduction Potential (Epc) | Data not available | ||

| Formal Potential (E°') | Data not available |

This table is provided as a template. Specific experimental data for this compound is not available in the cited sources.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations offer a detailed picture of the molecule's preferred shape and electronic properties.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the molecular structure and properties of chemical compounds. While specific studies focusing exclusively on 3,5-dichloro-N,N-dimethylaniline are not extensively documented in the reviewed literature, a wealth of information exists for the parent molecule, N,N-dimethylaniline, which serves as an excellent model.

Ab initio calculations have also been employed to study various substituted aniline (B41778) derivatives. researchgate.net These methods, which are based on first principles of quantum mechanics without empirical parameters, can accurately reproduce experimental data and provide a reliable basis for understanding molecular properties. researchgate.net For N,N-dimethylaniline, calculations have determined that the nitrogen atom has a weakly pyramidal configuration. fiveable.me

The introduction of two chlorine atoms at the meta-positions (3 and 5) of the benzene (B151609) ring in N,N-dimethylaniline is expected to primarily induce electronic effects (inductive withdrawal) and have a lesser steric impact on the dimethylamino group compared to ortho-substitution. These substitutions would subtly alter the bond lengths and angles of the benzene ring and influence the electronic density on the nitrogen atom.

Table 1: Selected Calculated Geometrical Parameters for N,N-dimethylaniline (as a model for this compound)

| Parameter | Value (Å or °) | Method/Reference |

| Carom-N Bond Length | 1.393 Å | DFT Calculation fiveable.me |

| N-CH3 Bond Length | 1.455 Å | DFT Calculation fiveable.me |

| Sum of Bond Angles at Nitrogen | 354.5° | DFT Calculation fiveable.me |

This table presents data for the parent compound N,N-dimethylaniline as a reference model.

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For N,N-dimethylaniline, computational studies have shown that the torsion potential has a single energy minimum, which corresponds to a quasi-planar structure of the phenyl-NC₂ fragment. researchgate.net This planarity is a result of the favorable p-π conjugation between the nitrogen lone pair and the aromatic ring.

The primary conformational flexibility in this compound arises from the rotation of the dimethylamino group around the C-N bond and the inversion at the nitrogen atom. The energy barrier for the rotation around the C-N bond in N,N-dimethylaniline has been calculated to be approximately 5.8 kcal/mol. fiveable.me The energy minimum corresponds to a conformation where the nitrogen lone pair is nearly orthogonal to the plane of the benzene ring, while the transition state occurs when it is coplanar. fiveable.me

The presence of chlorine atoms at the 3 and 5 positions is not expected to introduce significant steric hindrance that would drastically alter the preferred conformation of the dimethylamino group. Therefore, it is probable that this compound also adopts a quasi-planar conformation with a similar rotational barrier for the dimethylamino group.

Prediction of Reactivity and Interaction Mechanisms

Computational methods are also employed to predict how a molecule will behave in chemical reactions and how it might interact with other molecules, such as biological targets.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The HOMO is the orbital most likely to donate electrons (nucleophilicity), while the LUMO is the most likely to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. fiveable.me

For this compound, the electronic character is determined by its constituent functional groups:

N,N-dimethylamino group: This is a strong electron-donating group, which increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Chlorine atoms: These are electron-withdrawing groups (via induction) and deactivating for electrophilic aromatic substitution. They lower the energy of both the HOMO and LUMO.

The detailed modeling of chemical reaction pathways involves mapping the energy landscape of a reaction from reactants to products, including the identification of high-energy transition states. While specific computational studies modeling the reaction pathways for this compound are not prominent in the surveyed literature, this type of analysis is crucial for understanding reaction mechanisms. For instance, such models could predict the regioselectivity of electrophilic substitution reactions or the mechanisms of its metabolic degradation pathways. Ab initio molecular dynamics simulations are a powerful tool for revealing such reaction mechanisms at the air-water interface for related compounds. acs.org

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In pharmacology, MD simulations can predict how a potential drug molecule (a ligand) might bind to a biological target, such as a protein or enzyme, and the stability of this interaction.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or environmental fate. These models are pivotal in predicting the potential impact of chemicals, like this compound, without extensive and costly experimental testing. researchgate.net The development of predictive models for the biological and environmental fate of chloroanilines, a class to which this compound belongs, has been an area of active research.

Predictive QSAR models for chloroanilines have been developed to understand their toxicity and biodegradability. These models are essential for environmental risk assessment and are recognized as a valuable alternative to extensive animal testing. nih.gov

Toxicity Modeling:

The toxicity of chloroanilines is often linked to their hydrophobicity, which is the tendency of a molecule to repel water. nih.gov Studies have shown that for chloroanilines, toxicity tends to increase with a higher degree of chlorine substitution. nih.gov

In a study on the toxicity of various anilines and phenols to aquatic organisms, QSAR models were developed using the hydrophobicity parameter (logP) and the energy of the lowest unoccupied molecular orbital (ELUMO) as descriptors. researchgate.net For a set of 16 anilines and phenols, the following QSAR models were established for toxicity to different organisms:

| Organism | QSAR Equation | Statistical Parameters |

| Carp (Cyprinus carpio) | log(1/LC50) = 3.30 - 0.78ELUMO + 0.33logP | n=16, R²=0.869, S.E.=0.335, F=43.22 |

| Photobacterium phosphoreum | log(1/EC50) = 2.46 - 0.51ELUMO + 0.43logP | n=16, R²=0.759, S.E.=0.441, F=18.85 |

| Algae (Scenedesmus obliquus) | log(1/EC50) = 2.52 - 0.59ELUMO + 0.32logP | n=14, R²=0.851, S.E.=0.326, F=28.60 |

LC50: Lethal concentration for 50% of the population. EC50: Effective concentration for 50% of the population. n: number of compounds. R²: coefficient of determination. S.E.: standard error. F: F-statistic. researchgate.net

These models indicate that for compounds like chloroanilines, which can exhibit polar narcosis, both their ability to partition into biological membranes (represented by logP) and their electronic properties (represented by ELUMO) are significant predictors of their toxic effects. nih.govresearchgate.net The negative coefficient for ELUMO suggests that a lower energy of this orbital, which corresponds to a greater ease of accepting electrons, is associated with higher toxicity. researchgate.net

Another study focused on the toxicity of six chloroanilines to the soil-dwelling springtail Folsomia candida. The toxicity endpoints, EC10 and EC50 (concentrations causing 10% and 50% reduction in reproduction), were found to be negatively correlated with the lipophilicity of the compounds. nih.gov This further reinforces the importance of hydrophobicity in predicting the biological impact of chloroanilines.

Biodegradability Modeling:

While hydrophobicity is a key determinant for the toxicity of anilines, electronic and steric properties are more critical in modeling their biodegradation. nih.gov The persistence of chlorinated anilines in the environment is a significant concern, and understanding their biodegradability is crucial.

Research has shown that the rate of biodegradation of chlorinated anilines can be influenced by factors such as the concentration of the compound and the size of the microbial inoculum. nih.gov For instance, in the case of o-chloroaniline, lower concentrations and larger bacterial populations led to faster degradation. nih.gov The presence of other compounds can also affect metabolic efficiency. When o-chloroaniline coexists with aniline, aniline is degraded first, which subsequently improves the degradation of o-chloroaniline. nih.gov Similarly, the presence of o-chloroaniline can enhance the metabolic breakdown of 2,4-dichloroaniline (B164938). nih.gov

Computational methods are increasingly being employed to predict the biodegradability of chemicals. nih.gov QSAR models and more advanced techniques like graph convolutional networks (GCN) are being developed to classify compounds as biodegradable or non-biodegradable based on their molecular structure. nih.gov These models offer a rapid and cost-effective way to screen new and existing chemicals for their environmental persistence.

Future Research Directions and Translational Perspectives

Emerging Applications in Material Science and Organic Synthesis

The foundational structure of 3,5-dichloro-N,N-dimethylaniline, combining a tertiary amine with a dichlorinated phenyl ring, suggests several forward-looking research avenues in both material science and synthetic chemistry.

In Material Science: Future investigations may focus on leveraging the unique properties conferred by the chlorine atoms. N,N-dimethylaniline itself is a well-known promoter for the curing of polyester (B1180765) and vinyl ester resins and serves as a key precursor in the synthesis of triarylmethane dyes like malachite green and crystal violet. wikipedia.org Research into this compound could explore its potential as:

A Monomer for Advanced Polymers: The presence of two chlorine atoms could enhance the flame retardant properties and thermal stability of polymers synthesized from this compound. Research could be directed towards incorporating it into polyamides, polyimides, or other high-performance polymers.

A Modifier for Resin Curing: Its utility as a curing accelerator, analogous to N,N-dimethylaniline, could be assessed. The electron-withdrawing nature of the chlorine atoms may modulate its catalytic activity, potentially offering different curing profiles (e.g., longer pot life or different curing temperatures) which are desirable in specific industrial applications.

In Organic Synthesis: The reactivity of the aromatic ring and the dimethylamino group makes it a potentially versatile intermediate.

Precursor for Novel Dyes and Pigments: The chloro-substituents would significantly influence the electronic structure of any derived dye molecules, likely causing a bathochromic or hypsochromic shift in their absorption spectra compared to non-chlorinated analogues. This could lead to the development of dyes with unique colors or enhanced stability to light and chemical degradation.

Intermediate for Agrochemicals and Pharmaceuticals: 3,5-dichloroaniline (B42879), a related primary amine, is a known intermediate in the production of fungicides such as vinclozolin (B1683831) and iprodione. nih.gov Future synthetic research could explore the transformation of the N,N-dimethyl group of this compound to create novel derivatives with potential bioactivity. The compound's structure could serve as a scaffold for new classes of pesticides or pharmacologically active molecules.

Advanced Toxicological Risk Assessment Methodologies

Understanding the toxicological profile of this compound is crucial for ensuring safe handling and assessing environmental impact. While direct toxicological data is scarce, future research would likely employ advanced methodologies to predict and evaluate its potential risks, drawing parallels from studies on compounds like N,N-dimethylaniline and other dimethylanilines. nih.govepa.gov

Metabolic Pathway Elucidation: The metabolism of N,N-dimethylaniline is known to proceed via N-demethylation, N-oxidation, and ring hydroxylation. wikipedia.org A primary research goal would be to determine how the 3,5-dichloro substitution pattern influences these metabolic routes. Advanced analytical techniques such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) would be essential for identifying and quantifying metabolites in in vitro and in vivo systems.

Genotoxicity and Carcinogenicity Assessment:

In Silico Modeling: Computational toxicology, using Quantitative Structure-Activity Relationship (QSAR) models, could provide initial predictions of toxicity and carcinogenicity based on the chemical's structural features.

Toxicogenomics: Research could apply transcriptomics, proteomics, and metabolomics to understand the mechanisms of toxicity at a molecular level. For instance, studies on 3,5-dimethylaniline (B87155) have investigated the role of reactive oxygen species in its genotoxicity. nih.gov Similar approaches for this compound could identify key cellular pathways perturbed upon exposure and reveal potential biomarkers of effect.

Adductomics: A critical area of investigation for aromatic amines is their potential to form DNA and protein adducts following metabolic activation. Future studies would likely focus on detecting and characterizing any adducts formed by reactive metabolites of this compound, which is a key step in chemical carcinogenesis.

Development of Remediation Strategies for Environmental Contamination

Chlorinated anilines are recognized as environmental pollutants due to their widespread industrial use and persistence. nih.gov Should this compound be used on a larger scale, the development of effective remediation strategies for potential soil and water contamination will be paramount. Research will likely focus on adapting and optimizing techniques proven effective for other chlorinated aromatic compounds.

Bioremediation: The most promising and environmentally friendly approach involves microbial degradation. Studies have successfully isolated bacteria capable of using chlorinated anilines as a source of carbon and nitrogen. oup.com For example, strains of Acinetobacter, Pseudomonas, and Klebsiella have shown efficiency in degrading 4-chloroaniline. oup.com Future research on this compound would involve:

Isolation and Characterization of Degrading Microbes: Screening for and isolating novel microbial consortia or pure strains from contaminated sites that can metabolize this specific compound.

Metabolic Pathway Analysis: Identifying the enzymatic pathways responsible for the dechlorination and cleavage of the aromatic ring. For other chloroanilines, a modified ortho-cleavage pathway has been observed. oup.com

Enhanced Bioremediation Techniques: Investigating the effect of co-substrates to boost degradation rates. The presence of aniline (B41778) has been shown to improve the metabolic efficiency of o-chloroaniline degradation. nih.gov

Physicochemical Remediation: In cases of high concentration or where bioremediation is slow, other strategies could be explored.

Adsorption: The use of adsorbent materials like granular activated carbon is a common method for removing aromatic pollutants from water. ugm.ac.id Colloidal activated carbon can be injected into groundwater to sorb and halt contaminant migration, creating a permeable reactive barrier where degradation can occur. youtube.com Research could optimize the adsorption kinetics and capacity of various materials for this compound.

Advanced Oxidation Processes (AOPs): Technologies such as photocatalysis, ozonation, or Fenton reactions could be investigated for their ability to chemically degrade the compound into less harmful substances.

Interactive Table: Bacterial Degradation of Related Chloroanilines

The following table summarizes research findings on the biodegradation of other chloroaniline compounds, suggesting potential avenues for the bioremediation of this compound.

| Bacterial Strain | Target Compound | Degradation Efficiency | Key Findings | Reference |

| Acinetobacter baumannii CA2 | 4-Chloroaniline | 60-75% | Utilizes compound as sole carbon and nitrogen source. | oup.com |

| Pseudomonas putida CA16 | 4-Chloroaniline | 60-75% | Degradation occurs via a modified ortho-cleavage pathway. | oup.com |

| Klebsiella sp. CA17 | 4-Chloroaniline | 60-75% | Chloride is liberated in equimolar amounts. | oup.com |

| Mixed Bacterial Culture | o-Chloroaniline | Variable | Degradation rate improves with lower concentration and larger inoculum. | nih.gov |

| Mixed Bacterial Culture | 2,4-Dichloroaniline (B164938) | Variable | Co-existence with o-chloroaniline markedly improves its metabolic efficiency. | nih.gov |

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : The aromatic proton signals for 3,5-dichloro substitution appear as a singlet due to symmetry, distinct from asymmetric isomers (e.g., 2,4-dichloro derivatives) .

- X-ray crystallography : SHELXL refinement (via SHELX software) confirms molecular geometry and packing interactions. For example, bond angles and Cl···Cl distances can validate substitution patterns .

- NIST reference data : Cross-referencing melting points and IR spectra with NIST Standard Reference Database 69 ensures consistency in physical properties .

What mechanisms underlie the inhibition of ryanodine receptors (RyRs) by this compound (FLA 365), and how can its specificity be validated?

Advanced Research Focus

FLA 365 is a RyR inhibitor with demonstrated efficacy in smooth muscle cells. Mechanistic insights include:

- Calcium flux assays : Use fluorometric dyes (e.g., Fluo-4) to measure intracellular Ca²⁺ dynamics in canine pulmonary arterial cells. FLA 365 reduces caffeine-induced Ca²⁺ release, confirming RyR blockade .

- Patch-clamp electrophysiology : Isolate RyR currents in lipid bilayers to distinguish direct inhibition from off-target effects on voltage-gated Ca²⁺ channels .

- Competitive binding studies : Compare FLA 365’s IC₅₀ with known RyR antagonists (e.g., dantrolene) to assess specificity .

How do structural modifications (e.g., substituent position, halogenation) influence the bioactivity of this compound derivatives?

Q. Advanced Research Focus

- Electronic effects : Chlorine’s electron-withdrawing nature enhances binding to hydrophobic pockets in RyRs. Derivatives lacking 3,5-substitution show reduced potency .

- Steric considerations : Methyl groups on the dimethylamino moiety (e.g., N-ethyl-3,5-dimethylaniline) decrease solubility but improve membrane permeability in cellular assays .

- Computational modeling : Density Functional Theory (DFT) predicts charge distribution and dipole moments, correlating with experimental IC₅₀ values .

How can researchers address contradictions in reported IC₅₀ values for FLA 365 across different experimental systems?

Advanced Research Focus

Discrepancies in potency (e.g., 1–10 µM in vascular vs. neuronal cells) arise from:

- Tissue-specific RyR isoforms : RyR2 (cardiac) vs. RyR1 (skeletal) exhibit differential ligand sensitivity .

- Experimental conditions : Temperature, pH, and intracellular Ca²⁺ buffering alter FLA 365’s efficacy. Standardize protocols using HEPES-buffered solutions at 37°C .

- Data normalization : Express inhibition relative to maximal caffeine response to control for variable receptor expression .

What strategies improve the stability and solubility of this compound in aqueous assays?

Q. Basic Research Focus

- Salt formation : Hydrochloride salts (e.g., N-ethyl-3,5-dimethylaniline hydrochloride) enhance water solubility for in vitro studies .

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to maintain solubility without disrupting cellular membranes .

- Storage : Lyophilized powders stored at -20°C under argon prevent oxidative degradation .

How can researchers differentiate between direct RyR inhibition and secondary effects on calcium homeostasis in complex biological systems?

Q. Advanced Research Focus

- Knockdown models : siRNA-mediated RyR silencing in cell lines (e.g., HEK293) isolates FLA 365’s primary target .

- Crosstalk analysis : Monitor sarcoplasmic reticulum (SR) Ca²⁺ ATPase (SERCA) activity and mitochondrial Ca²⁺ uptake to rule out indirect modulation .

- High-resolution imaging : TIRF microscopy visualizes subcellular Ca²⁺ sparks, distinguishing RyR-mediated events from store-operated Ca²⁺ entry .

What computational tools predict the environmental and metabolic fate of this compound?

Q. Advanced Research Focus

- QSAR models : Predict biodegradability and toxicity using software like EPI Suite, leveraging logP and Hammett constants .

- Metabolic pathways : CYP450 enzyme docking simulations (e.g., AutoDock Vina) identify potential N-demethylation or hydroxylation sites .

- Ecotoxicity assays : Combine computational predictions with algal growth inhibition tests (OECD 201) for environmental risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.